4-Hydroxythiazole-2-carbonitrile
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Overview
Description
4-Hydroxythiazole-2-carbonitrile is a heterocyclic organic compound that features a thiazole ring with a hydroxyl group at the 4-position and a nitrile group at the 2-position. Thiazoles are known for their diverse biological activities and are a fundamental scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiazole-2-carbonitrile typically involves the reaction of a nitrile, such as pyridine-2-carbonitrile, with hydrogen sulfide. This reaction forms the thiazole ring, and subsequent hydroxylation at the 4-position yields the desired compound . The reaction conditions often include the use of a base and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxythiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-oxo-thiazole-2-carbonitrile.
Reduction: Formation of 4-hydroxythiazole-2-amine.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
4-Hydroxythiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 4-Hydroxythiazole-2-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 4-Methoxy-5-methyl-2-pyridine-2-yl-1,3-thiazole
- 4-Methoxy-5-methyl-2-pyrimidine-2-yl-1,3-thiazole
- 4-Methoxy-5-phenyl-2-pyridine-2-yl-1,3-thiazole
Comparison: 4-Hydroxythiazole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide distinct reactivity and potential biological activity. In contrast, similar compounds may have different substituents that alter their chemical behavior and applications .
Properties
Molecular Formula |
C4H2N2OS |
---|---|
Molecular Weight |
126.14 g/mol |
IUPAC Name |
4-hydroxy-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-1-4-6-3(7)2-8-4/h2,7H |
InChI Key |
DDMPYHHIFSTBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C#N)O |
Origin of Product |
United States |
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